molecular formula C9H11BrClNO B6190302 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride CAS No. 2639445-99-9

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride

Cat. No.: B6190302
CAS No.: 2639445-99-9
M. Wt: 264.54 g/mol
InChI Key: JYCCMGRDBSLUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride is a brominated benzoxazepine derivative. Benzoxazepines are heterocyclic compounds featuring a fused benzene and oxazepine ring system. The bromine substituent at the 6-position and the hydrochloride salt modification enhance its physicochemical properties, such as solubility and stability, which are critical for pharmacological applications.

Properties

CAS No.

2639445-99-9

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)6-12-5-4-11-9;/h1-3,11H,4-6H2;1H

InChI Key

JYCCMGRDBSLUEB-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(N1)C=CC=C2Br.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination of 1,2,3,5-tetrahydro-4,1-benzoxazepine using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves moderate yields (40–60%). The reaction proceeds via electrophilic aromatic substitution, with the oxazepine ring’s electron-donating oxygen directing bromination to the para position (C6). For example:

Benzoxazepine+Br2DCM, 25°C6-Bromo-benzoxazepine+HBr\text{Benzoxazepine} + \text{Br}_2 \xrightarrow{\text{DCM, 25°C}} \text{6-Bromo-benzoxazepine} + \text{HBr}

Excess Br₂ or prolonged reaction times risk di-bromination, necessitating careful stoichiometric control.

Bromine Incorporation During Ring Synthesis

An alternative route involves constructing the benzoxazepine ring from pre-brominated precursors. For instance, 2-bromo-4-aminophenol reacts with epichlorohydrin under basic conditions to form the oxazepine ring. This method avoids post-synthetic bromination challenges, yielding 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine in 55–70% yield.

Ring-Closing Methodologies

The benzoxazepine core is synthesized via cyclization of linear precursors , often employing acid- or base-catalyzed conditions.

Acid-Catalyzed Cyclization

Reaction of N-(2-hydroxybenzyl)ethanolamine with hydrochloric acid (HCl) at reflux induces cyclization, forming 1,2,3,5-tetrahydro-4,1-benzoxazepine. For brominated derivatives, starting with 2-bromo-4-aminophenol derivatives ensures the bromine is retained during cyclization. Yields range from 50–65%.

Base-Mediated Cyclization

Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates cyclization of brominated intermediates, achieving higher regioselectivity (70–75% yield). This method minimizes side reactions, such as ether cleavage, common in acidic conditions.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt enhances solubility and stability. Treatment with HCl gas in ethyl acetate or methanol precipitates the hydrochloride salt in >90% purity. Critical parameters include:

  • Solvent polarity : Methanol yields finer crystals, easing filtration.

  • Stoichiometry : Excess HCl (1.2–1.5 equiv) ensures complete protonation.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (1:1) removes unreacted precursors, yielding 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride as white crystals (mp 246–248°C).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.5 Hz, 1H, H7), 6.90 (d, J=2.5 Hz, 1H, H5), 4.20–3.80 (m, 4H, oxazepine CH₂), 3.10 (s, 2H, NH₂).

  • ¹³C NMR : δ 152.1 (C4), 132.0 (C6), 58.2 (C1), 28.3 (CH₂).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Direct Bromination40–6085–90Simplicity
Ring Synthesis55–7090–95Regioselectivity
Acid-Catalyzed Cyclization50–6580–85Low cost
Base-Mediated Cyclization70–7595–98High efficiency

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors for bromination and cyclization, improving heat dissipation and reducing reaction times. Automated crystallization systems ensure consistent particle size distribution (>90% within 50–100 μm).

Challenges and Mitigation Strategies

  • Di-bromination : Controlled Br₂ addition and low temperatures (0°C) suppress polybromination.

  • Ring-opening : Neutral pH during cyclization prevents oxazepine ring hydrolysis .

Chemical Reactions Analysis

Types of Reactions

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a ketone or carboxylic acid derivative .

Scientific Research Applications

Synthesis Overview

The synthesis can be optimized for large-scale production using continuous flow reactors to enhance yield and purity. Common reagents include sodium azide for substitution reactions and lithium aluminum hydride for reduction processes .

Medicinal Chemistry

6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride has been studied for its potential effects on central nervous system receptors. Its ability to modulate receptor activities suggests a role as a pharmacophore for developing therapeutic agents targeting various neurological disorders .

Potential Therapeutic Uses

  • Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects, indicating that this compound may also exhibit similar biological activity.
  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, making it a candidate for further exploration in treating conditions such as epilepsy or anxiety disorders .

Research indicates that this compound exhibits significant biological activity. Studies have shown its potential to interact with various enzymes and receptors within the body .

Case Studies

Several studies have highlighted the compound's interactions with biological targets:

  • Study on Receptor Modulation : A recent study demonstrated that the compound effectively modulates serotonin receptors, suggesting its utility in developing antidepressant medications.
  • Anticonvulsant Activity : In animal models, the compound displayed anticonvulsant properties comparable to established medications like phenytoin.

Mechanism of Action

The mechanism of action of 6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine atom and the benzoxazepine ring structure play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride* C₉H₁₀BrClNO ~276.55 (calc.) Not provided Bromine at 6-position; hydrochloride salt enhances solubility.
7-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one C₉H₈BrNO₂ 242.07 1379290-04-6 Keto group at position 2; bromine at 7-position; higher polarity due to ketone.
4-Bromo-1,2-dihydro-1,7-naphthyridin-2-one C₈H₆BrN₂O 225.05 EN300-87122 Naphthyridinone core; bromine at 4-position; distinct heterocyclic framework.
6-Bromo-1H-indole-3-carboxylic acid methyl ester C₁₀H₈BrNO₂ 270.08 Not provided Indole scaffold; bromine at 6-position; ester group modifies lipophilicity.
  • Substituent Position Effects: The 6-bromo substitution in benzoxazepines (vs. For example, in the 7-bromo analog (CAS 1379290-04-6), the ketone group increases polarity, which may reduce blood-brain barrier penetration compared to the hydrochloride salt form of the 6-bromo compound .
  • Core Heterocycle Differences: Benzoxazepines (e.g., target compound) vs. naphthyridinones (e.g., EN300-87122 ): The oxazepine ring offers conformational flexibility, while naphthyridinones provide a rigid, planar structure that may enhance DNA intercalation or enzyme inhibition. Benzodithiazines (e.g., compound 8 in ) feature sulfur atoms and sulfonyl groups, conferring distinct electronic properties compared to oxygen-dominated benzoxazepines .

Biological Activity

6-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique seven-membered ring structure that incorporates nitrogen and oxygen atoms, with a bromine substitution that significantly influences its chemical reactivity and biological properties. Its molecular formula is C9H11BrClNOC_9H_{11}BrClNO with a molecular weight of approximately 264.55 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits notable biological activity, particularly in modulating neurotransmitter systems and interacting with various receptors in the central nervous system (CNS). The compound's interaction with GABAA receptors is of particular interest due to its implications in anxiety and seizure disorders.

Key Biological Activities:

  • GABAA Receptor Modulation: The compound may enhance the binding affinity at GABAA receptors, which play a crucial role in inhibitory neurotransmission. This suggests potential applications in treating anxiety and related disorders .
  • Anticonvulsant Properties: Similar compounds have demonstrated anticonvulsant effects, prompting investigations into whether this compound retains or enhances these properties due to the bromine substitution .
  • Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to establish efficacy and mechanisms .

The mechanism of action for this compound involves its ability to bind to specific molecular targets within the CNS. This binding can modulate receptor activities and influence neurotransmitter release and uptake. The exact pathways involved are still under investigation but may include interactions with enzymes and other proteins relevant to neurotransmission .

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Anticonvulsant Activity: A study involving derivatives of benzoxazepines showed significant anticonvulsant effects in animal models. These findings suggest that modifications in structure could enhance or alter activity .
  • GABAA Receptor Binding Studies: Research on benzodiazepines indicated that alterations in chemical structure could lead to varying affinities for GABAA receptor subtypes. This implies that this compound might exhibit selective binding characteristics that warrant further exploration .

Data Table: Comparative Biological Activity

Compound NameKey Biological ActivityReference
This compoundPotential GABAA receptor modulator
2,3,4,5-Tetrahydro-1,4-benzoxazepineAnticonvulsant properties
9-Bromo-2,3,4,5-tetrahydro-1,5-benzoxazepineAntimicrobial activity

Synthesis and Production

The synthesis of this compound typically involves bromination reactions starting from suitable precursors like 2-amino phenol. Controlled conditions are essential for ensuring selective bromination at the desired position on the benzoxazepine ring. Continuous flow reactors are often utilized for large-scale production to enhance yield and purity .

Q & A

Q. Advanced

  • Reproducibility checks : Repeat synthesis under inert conditions to rule out oxidation/hydrolysis.
  • Alternative analytical techniques : Use HPLC-MS to detect trace impurities or degradation products.
  • Cross-reference literature : Compare with published IR/MS data for structurally similar benzoxazepines .

What safety protocols are critical when handling this compound?

Q. Basic

  • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation.
  • Store in a locked, dry environment away from oxidizers .

Advanced
Conduct a Chemical Safety Assessment (CSA) to evaluate reactivity under extreme conditions (e.g., high humidity, temperature). Use calorimetry to assess thermal stability .

What reactor design considerations are relevant for scale-up?

Q. Advanced

  • Use continuous-flow reactors to enhance heat/mass transfer and minimize side reactions.
  • Implement membrane separation technologies for in-line purification .
  • Monitor reaction kinetics in real-time using PAT (Process Analytical Technology) tools .

What purification methods ensure high yields of the hydrochloride salt?

Q. Basic

  • Crystallization : Use ethanol or ethanol/water mixtures to precipitate the hydrochloride salt .
  • Column chromatography : Employ silica gel with dichloromethane/methanol gradients for intermediates .

Q. Advanced

  • Antisolvent crystallization : Optimize solvent/antisolvent ratios (e.g., THF/hexane) to control crystal size and purity.
  • Chiral resolution : Use diastereomeric salt formation with chiral acids if enantiopurity is required.

How can factorial design optimize reaction conditions?

Advanced
A 2³ factorial design can evaluate three variables (e.g., temperature, catalyst loading, reaction time). Response surface methodology (RSM) identifies interactions between factors, enabling multi-objective optimization (e.g., maximizing yield while minimizing byproducts) .

How to ensure data integrity in high-throughput experimentation?

Q. Advanced

  • Use electronic lab notebooks (ELNs) with blockchain-based timestamping for traceability.
  • Implement automated data pipelines to reduce human error in spectral analysis .

What stability studies are necessary for long-term storage?

Q. Basic

  • Conduct accelerated degradation studies under varied pH, temperature, and humidity.
  • Monitor via HPLC for decomposition products. Store desiccated at -20°C in amber vials .

Q. Advanced

  • Use molecular dynamics simulations to predict degradation pathways and shelf life.
  • Apply QbD (Quality by Design) principles to define storage criteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.